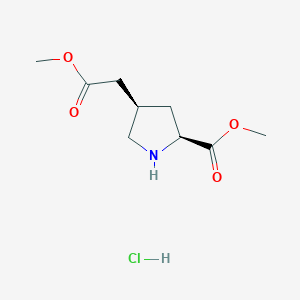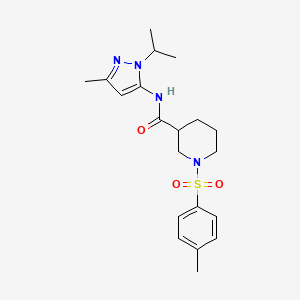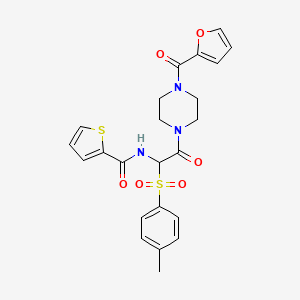![molecular formula C18H21ClN4 B2539757 N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877796-35-5](/img/structure/B2539757.png)
N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are nitrogen-containing heterocyclic compounds, which are widely distributed in nature and are considered as privileged core skeletons in biologically active compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of appropriate amines with other organic compounds . For example, one method involves dissolving the appropriate amines in isopropanol, adding concentrated HCl, and then refluxing the mixture for several hours .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines typically includes a pyrimidine ring fused with a pyrazole ring . Substitutions at various positions on these rings can significantly affect the properties and biological activities of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves microwave irradiative cyclocondensation, showcasing their potential in creating heterocyclic compounds with notable biological activities. For example, studies have demonstrated that these compounds can be synthesized through various methods and evaluated for their insecticidal and antimicrobial potential, indicating a broad spectrum of possible applications in bioactive compound development (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Anticancer and Antimicrobial Properties
Research on pyrazolo[1,5-a]pyrimidine derivatives has also highlighted their potential as antimicrobial and anticancer agents. Novel pyrazole derivatives, including those with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and characterized for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than standard drugs like doxorubicin, presenting a promising avenue for therapeutic applications (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Structural and Chemical Studies
The structural and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, including their synthesis, crystal structure determination, and evaluation of biological activities. These studies not only contribute to understanding the chemical behavior of these compounds but also explore their potential applications in developing new pharmaceuticals (F. El-Essawy, 2010).
Antitumor Activity
The antitumor activities of certain pyrazolo[1,5-a]pyrimidine compounds have been specifically investigated, revealing their potential in inhibiting the proliferation of cancer cells. Such studies suggest the utility of these compounds in cancer therapy, demonstrating promising anticancer activities against various cancer cell lines (Jin Liu Jin Liu, Juan Zhao Juan Zhao, & Jiu fu Lu Jiu fu Lu, 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to have antitubercular activity , suggesting that it may target Mycobacterium tuberculosis.
Mode of Action
It’s suggested that compounds with similar structures can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Biochemical Pathways
Given its potential antitubercular activity , it may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Pharmacokinetics
It’s noted that potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Based on its potential antitubercular activity , it may inhibit the growth or kill Mycobacterium tuberculosis.
Direcciones Futuras
Future research on pyrazolo[1,5-a]pyrimidines could involve the synthesis of new derivatives with different substitutions on the rings, in order to explore their potential biological activities . In addition, further studies could investigate their mechanisms of action and their potential applications in the treatment of various diseases .
Propiedades
IUPAC Name |
N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4/c1-4-5-10-20-16-11-12(2)21-18-17(13(3)22-23(16)18)14-6-8-15(19)9-7-14/h6-9,11,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCDPVQYZRCFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



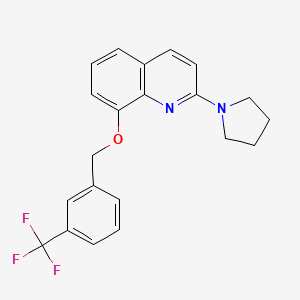

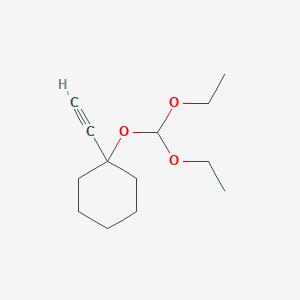
![3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539680.png)

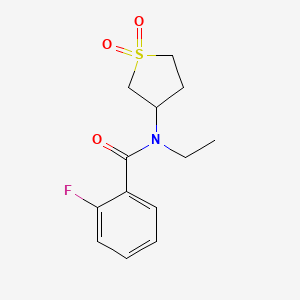
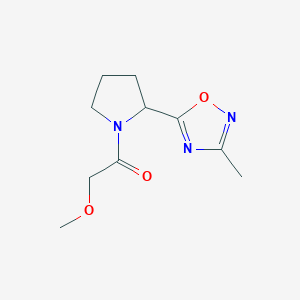
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2539689.png)
![3-isobutyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539690.png)
